molecular formula C14H24N2O6 B2526949 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 899963-11-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide

Cat. No.: B2526949
CAS No.: 899963-11-2
M. Wt: 316.354
InChI Key: AHHIRDIRERBISM-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide is an oxalamide derivative characterized by a spirocyclic 1,4-dioxaspiro[4.4]nonane moiety linked to the N1 position and a dimethoxyethyl group at the N2 position. The 1,4-dioxaspiro framework may confer metabolic stability, while the dimethoxyethyl group could enhance solubility or modulate receptor interactions .

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-19-11(20-2)8-16-13(18)12(17)15-7-10-9-21-14(22-10)5-3-4-6-14/h10-11H,3-9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHIRDIRERBISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1COC2(O1)CCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives, which are then functionalized to introduce the oxalamide moiety. Key steps include:

    Formation of the Spirocyclic Core: This can be achieved through the reaction of diols with appropriate ketones under acidic conditions to form the spirocyclic acetal.

    Functionalization: The spirocyclic core is then modified to introduce the oxalamide group. This often involves the use of oxalyl chloride and amines under controlled conditions to form the desired oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique spirocyclic structure could be useful in the design of novel polymers or materials with specific mechanical or thermal properties.

    Biological Studies: The compound could be used as a probe to study biological pathways or as a ligand in biochemical assays.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could influence the compound’s binding affinity and specificity, while the oxalamide group may participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Flavoring Agents: S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)

  • Structural Similarity : Both compounds feature dimethoxy substituents (N1-(2,4-dimethoxybenzyl) in S336 vs. N2-(2,2-dimethoxyethyl) in the target compound) and an oxalamide backbone.
  • Functional Differences: Metabolism: S336 undergoes rapid metabolism in rat hepatocytes without producing amide hydrolysis products, suggesting enzymatic resistance of the oxalamide bond . This contrasts with simpler oxalamides (e.g., ethyl N-phenyloxalamate), where intramolecular hydrogen bonding (HB) influences solubility and degradation . Regulatory Status: S336 has global regulatory approval (FEMA 4233) as a umami flavor enhancer, replacing monosodium glutamate (MSG) in food products . The target compound’s spirocyclic moiety may improve stability but requires toxicological evaluation for similar applications.
  • Data Table: Compound Substituents (N1/N2) Key Findings Reference S336 2,4-Dimethoxybenzyl / Pyridinylethyl No amide hydrolysis; approved for food use (FEMA 4233) Target Compound 1,4-Dioxaspiro / Dimethoxyethyl Hypothesized metabolic stability due to spirocyclic structure –

Antiviral Oxalamides

  • Structural Analogs : Compounds like N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide () share the oxalamide core but incorporate thiazole and pyrrolidine groups for antiviral activity.
  • Functional Insights :
    • Bioactivity : Antiviral oxalamides target viral entry mechanisms (e.g., HIV CD4-binding site). Their efficacy correlates with substituent flexibility and hydrogen-bonding capacity .
    • Thermodynamic Properties : For simpler oxalamides (e.g., N1,N2-bis(2-nitrophenyl)oxalamide), ΔH° and ΔS° values indicate disrupted intramolecular HB in solution, enhancing solvent interaction . The target compound’s dimethoxyethyl group may similarly reduce HB rigidity, improving bioavailability.

Metabolic Stability in Oxalamides

  • Comparative Metabolism :
    • N-(Heptan-4-yl)benzamide : Rapid hepatocyte metabolism without amide cleavage .
    • N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide : Stable amide bond; primary degradation via ester hydrolysis .
    • Target Compound : The 1,4-dioxaspiro group may sterically hinder enzymatic access to the oxalamide bond, analogous to spirocyclic compounds in pesticides (e.g., thenylchlor) .

Key Research Findings and Implications

  • Thermodynamic Behavior : Oxalamides with rigid HB networks (e.g., three-centered HB in compound 3, ) exhibit higher ΔH° and ΔS° values, suggesting greater energy requirements for solvation. The target compound’s spirocyclic and dimethoxyethyl groups likely reduce HB rigidity, favoring solubility .
  • Regulatory Considerations: Structural analogs like S336 demonstrate that oxalamides can achieve regulatory approval if metabolic pathways and toxicity profiles are favorable. The target compound’s novel spirocyclic moiety warrants detailed ADME (absorption, distribution, metabolism, excretion) studies .

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